![molecular formula C12H13NO B1320482 N-[2-(2-Furyl)benzyl]-N-methylamine CAS No. 859850-97-8](/img/structure/B1320482.png)

N-[2-(2-Furyl)benzyl]-N-methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

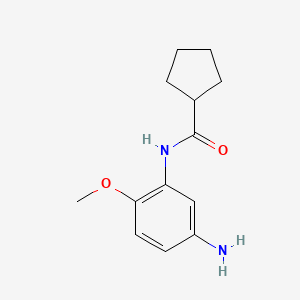

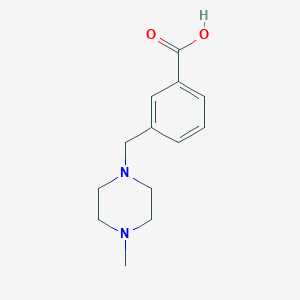

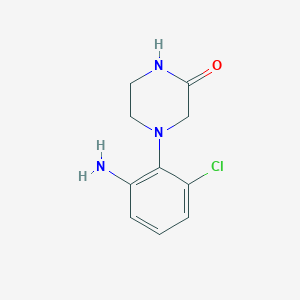

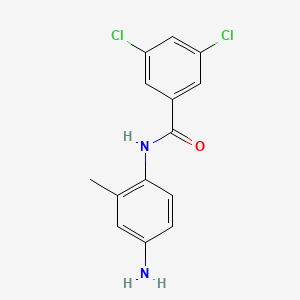

N-[2-(2-Furyl)benzyl]-N-methylamine is a compound that is structurally related to various benzylamine derivatives. While the specific compound is not directly studied in the provided papers, there are related compounds that offer insights into its potential characteristics and behaviors. For instance, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is synthesized to model phenolic resins resulting from the polymerization of benzoxazine monomers . Similarly, N-[Furyl-(3)-methyl]-1,2-diaminoethane is synthesized and its base strength and stability of Cu(II)-chelates are determined . These studies provide a foundation for understanding the chemical behavior of related furyl and benzylamine compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is synthesized to serve as a model for benzoxazine-based phenolic resins . In another study, N-methylation of amines with methanol is performed at room temperature using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation, which could be a potential method for synthesizing N-methylamines . The synthesis of N-[Furyl-(3)-methyl]-1,2-diaminoethane is also reported, providing insights into the synthesis of furyl-containing amines .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. The X-ray crystal structure of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine is determined, revealing hydrogen-bonding characteristics that could be indicative of the behavior of similar compounds . Vibrational assignments are made using infrared and Raman spectroscopy, which could be applied to understand the molecular structure of N-[2-(2-Furyl)benzyl]-N-methylamine .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with metal ions and the formation of chelates. For instance, the complex formation between N-[Furyl-(2)-methyl]-1,2-diaminoethane and Cu(II)-ions leads to extra stabilization, which suggests that N-[2-(2-Furyl)benzyl]-N-methylamine might also form stable metal complexes . The reactivity of these compounds with other nucleophiles and electrophiles could be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are studied using spectroscopic and potentiometric methods. The vibrational spectroscopy of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides insights into its physical properties . The base strength and stability of the Cu(II)-chelates of N-[Furyl-(3)-methyl]-1,2-diaminoethane are determined potentiometrically, which could be relevant for understanding the acid-base properties of N-[2-(2-Furyl)benzyl]-N-methylamine . The solubility, melting points, and other physical properties could be extrapolated from these related studies.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

- Results : These compounds form stable assemblies with metals due to the thermodynamic chelate effect and have applications in creating advanced materials .

Material Sciences

Biomass Conversion

- Results : The synthesis of biofuels and renewable chemicals from biomass-derived furfurals is a key outcome .

Biomedical Sciences

Photovoltaic Applications

- Results : The use of these compounds could lead to enhanced efficiency or stability of solar cells .

Catalysis

Polymer Synthesis

- Results : These materials are of interest for their potential applications in electronics or photonics .

Biomass Conversion

- Results : The synthesis of biofuels and renewable chemicals from biomass-derived furfurals is a significant outcome .

Modular Synthesis

- Results : This approach provides a modular access to variously substituted furans from renewable feedstock .

Advanced Material Design

- Results : The creation of novel materials with potential applications in various domains such as electronics and photonics .

Chemical Modification

- Results : The attachment of furan heterocycles to other systems can lead to the preparation of original molecular compounds .

Catalytic Processes

Biomass Valorization

- Results : The synthesis of biofuels and renewable chemicals from biomass-derived furfurals is a key outcome .

Renewable Feedstock Conversion

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[2-(furan-2-yl)phenyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-13-9-10-5-2-3-6-11(10)12-7-4-8-14-12/h2-8,13H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKIFCJFFHXQAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594548 |

Source

|

| Record name | 1-[2-(Furan-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Furyl)benzyl]-N-methylamine | |

CAS RN |

859850-97-8 |

Source

|

| Record name | 1-[2-(Furan-2-yl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)